molecular formula C9H8F3NO3 B14049261 1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene

1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene

Cat. No.: B14049261
M. Wt: 235.16 g/mol
InChI Key: YTNFLNLNUGJRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through the trifluoromethoxy group. This group can influence the compound’s electronic properties, enhancing its ability to participate in various chemical reactions. The nitro group can also undergo reduction to form reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Uniqueness: 1,4-Dimethyl-2-nitro-6-(trifluoromethoxy)benzene is unique due to the presence of both the trifluoromethoxy and nitro groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

2,5-dimethyl-1-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F3NO3/c1-5-3-7(13(14)15)6(2)8(4-5)16-9(10,11)12/h3-4H,1-2H3

InChI Key

YTNFLNLNUGJRHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC(F)(F)F)C)[N+](=O)[O-]

Origin of Product

United States

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